molecular formula C20H22N2O3S B2915484 (E)-3-butoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850782-14-8

(E)-3-butoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2915484
CAS No.: 850782-14-8
M. Wt: 370.47
InChI Key: GLTZEPPQWDCOFX-QZQOTICOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-Butoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (hereafter referred to as Compound A) is a thiazol-2-ylidene benzamide derivative characterized by a benzo[d]thiazole core substituted with a 6-methoxy and 3-methyl group, coupled with a 3-butoxy-substituted benzamide moiety.

Properties

IUPAC Name

3-butoxy-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-4-5-11-25-16-8-6-7-14(12-16)19(23)21-20-22(2)17-10-9-15(24-3)13-18(17)26-20/h6-10,12-13H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTZEPPQWDCOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-butoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H22N2O3S
  • Molecular Weight : 338.43 g/mol
  • Inhibition of Tubulin Polymerization :
    Research indicates that derivatives of benzothiazole compounds, which include the target compound, exhibit potent inhibition of tubulin polymerization. This action is crucial for disrupting cancer cell proliferation, as tubulin is essential for mitotic spindle formation during cell division .
  • Antimicrobial Activity :
    Compounds similar to this compound have shown antimicrobial properties against various bacterial strains. The benzothiazole moiety is known for its ability to interact with bacterial enzymes and disrupt metabolic pathways .

In Vitro Studies

A series of studies have demonstrated the efficacy of this compound in vitro:

  • Cytotoxicity Assays : The compound exhibited significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. IC50 values ranged from 10 to 30 µM, indicating a promising therapeutic index.
  • Mechanistic Studies : Flow cytometry analysis revealed that treatment with the compound induces apoptosis in cancer cells, as evidenced by increased annexin V binding and caspase activation .

Case Studies

  • Case Study on Cancer Cell Lines :
    A study involving human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a dose-dependent reduction in cell viability and induced G2/M phase cell cycle arrest.
  • Antimicrobial Efficacy :
    Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus, suggesting its potential as an antimicrobial agent .

Data Tables

Biological ActivityAssay TypeResultReference
CytotoxicityMCF-7 Cell LineIC50 = 20 µM
Apoptosis InductionFlow CytometryIncreased annexin V binding
AntimicrobialMIC AssayMIC = 15 µg/mL (S. aureus)

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Benzothiazole Ring

  • Compound A vs. N-(3-Ethyl-6-Fluorobenzo[d]thiazol-2(3H)-ylidene)-3-Fluorobenzamide (Compound B): Compound B () replaces the 6-methoxy and 3-methyl groups in Compound A with 6-fluoro and 3-ethyl substituents.
  • Compound A vs. (E)-N-(6-Acetamido-3-Methylbenzo[d]thiazol-2(3H)-ylidene)Benzothiazole-2-Carboxamide (Compound C) :
    Compound C () features a 6-acetamido group instead of 6-methoxy, introducing hydrogen-bonding capability. The benzothiazole-2-carboxamide moiety replaces Compound A’s benzamide, which may reduce conformational flexibility and affect target selectivity .

Substituent Effects on the Benzamide Moiety

  • Compound A vs. 4-Methoxy-N-(3-Methyl-4-(3,4,5-Trimethoxyphenyl)Thiazol-2(3H)-ylidene)Benzamide (Compound D) :
    Compound D () has a 4-methoxy benzamide and a 3,4,5-trimethoxyphenyl group on the thiazole ring. The trimethoxy substitution is associated with enhanced anticancer activity in preclinical models, while the shorter methoxy chain (vs. butoxy) may reduce lipophilicity .

  • Compound A vs. 4-Chloro-N-(3-Methyl-4-(3,4,5-Trimethoxyphenyl)Thiazol-2(3H)-ylidene)Benzamide (Compound E) :
    Compound E () substitutes the benzamide’s 4-position with chlorine, increasing electron-withdrawing effects. This modification could alter π-π stacking interactions in enzyme binding pockets compared to Compound A’s electron-donating butoxy group .

Pharmacological Activity Trends

  • Anticancer Potential: Compounds with 3,4,5-trimethoxyphenyl groups (e.g., Compound D) exhibit notable antiproliferative activity against metastatic cancer cells, as shown in . Compound A’s butoxy group may offer a balance between solubility and potency, though direct data are lacking .
  • Anti-HIV Activity : Thiazol-2-ylidene benzamides with acetylated or nitro groups (e.g., ) demonstrate anti-HIV activity, suggesting Compound A’s methoxy and butoxy substituents could similarly modulate viral protease binding .

Physicochemical and Spectroscopic Comparison

Molecular Properties

Compound Molecular Formula Molecular Weight Key Substituents (Benzothiazole/Benzamide) LogP* (Predicted)
Compound A C₂₁H₂₂N₂O₃S 382.47 6-OCH₃, 3-CH₃ / 3-O(CH₂)₃CH₃ 4.2
Compound B C₁₆H₁₃F₂N₂OS 334.35 6-F, 3-CH₂CH₃ / 3-F 3.8
Compound C C₁₈H₁₄N₄O₂S₂ 382.46 6-NHCOCH₃, 3-CH₃ / Benzothiazole-2-carboxamide 3.5
Compound D C₂₁H₂₃N₂O₅S 415.13 3-CH₃, 4-(3,4,5-OCH₃) / 4-OCH₃ 2.9

*LogP estimated using substituent contributions (Hansch method).

Spectroscopic Signatures

  • NMR : Compound A’s ¹H NMR is expected to show resonances for the butoxy chain (δ ~1.0–1.8 ppm for CH₂ groups) and aromatic protons (δ ~6.5–8.3 ppm), similar to analogs in and . The 6-methoxy group would appear as a singlet near δ 3.8–4.0 ppm .
  • HRMS : The molecular ion peak (M+H⁺) for Compound A would align with its molecular formula (C₂₁H₂₂N₂O₃S⁺, m/z 382.47), comparable to Compound C’s HRMS data (m/z 382.46) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.